

developing an analytical method for 2-hydroxy-N,N-dimethylbenzamide

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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylbenzamide

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An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of **2-hydroxy-N,N-dimethylbenzamide**

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Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust analytical method for the quantification of **2-hydroxy-N,N-dimethylbenzamide**. The methodology leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique in modern analytical laboratories.^[1] We will detail the rationale behind chromatographic choices, provide step-by-step protocols for sample analysis and preparation from a biological matrix, and outline a complete validation strategy based on international regulatory guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method to quantify this compound.

Introduction and Analyte Overview

2-hydroxy-N,N-dimethylbenzamide is an organic compound featuring a benzamide structure substituted with a hydroxyl group at the ortho position. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis or as a research chemical.^[2] The

development of a reliable quantitative method is paramount for its use in pharmacokinetic studies, quality control of drug products, or metabolic investigations.

Analyte Physicochemical Properties:

Property	Value / Description	Source
Chemical Structure	PubChem[3]	
<chem>CN(C)C(=O)C1=CC=CC=C1O</chem>		
Molecular Formula	C ₉ H ₁₁ NO ₂	[3]
Molecular Weight	165.19 g/mol	[3]
Predicted pKa	~9-10 (for the phenolic hydroxyl group)	Based on phenol chemistry
Solubility	Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and slightly soluble in water due to the polar hydroxyl and amide groups.[2][4]	General chemical principles

The presence of both a hydrophobic benzene ring and polar functional groups (hydroxyl and amide) makes **2-hydroxy-N,N-dimethylbenzamide** an ideal candidate for analysis by reversed-phase chromatography.

Analytical Method Development Strategy

The objective is to develop a method that is specific, accurate, precise, and robust. Our strategy is grounded in the physicochemical properties of the analyte and established chromatographic principles.

Choice of Chromatographic Technique: RP-HPLC

Reversed-Phase HPLC is the chosen technique as it is exceptionally well-suited for separating small organic molecules.[1] The stationary phase is nonpolar (e.g., C18), and the mobile phase

is polar. The retention of **2-hydroxy-N,N-dimethylbenzamide** will be governed by its hydrophobic interaction with the stationary phase.

Stationary Phase (Column) Selection

The polarity of our analyte requires careful column selection to achieve adequate retention and good peak shape.

- **Initial Choice (Workhorse Phase):** A C18 (Octadecylsilane) column is the most common starting point for method development due to its versatility and wide availability.
- **Alternative for Enhanced Polar Retention:** If retention on a C18 column is insufficient (i.e., the analyte elutes too close to the solvent front), an Ascentis RP-Amide or a similar polar-embedded phase is recommended. These phases provide an alternative selectivity and are designed to enhance the retention of polar compounds through hydrogen bonding interactions.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation.

- **Organic Modifier:** Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.
- **Aqueous Phase & pH Control:** The phenolic hydroxyl group on the analyte is ionizable. To ensure reproducible retention, the mobile phase pH must be controlled with a buffer. By setting the pH to an acidic level (e.g., pH 3.0), we ensure the hydroxyl group remains fully protonated (non-ionized). This suppresses silanol interactions and maximizes retention on the reversed-phase column. A volatile buffer like 0.1% formic acid in water is an excellent choice, especially if the method is to be transferred to an LC-MS system.

Detection

The aromatic ring in **2-hydroxy-N,N-dimethylbenzamide** contains a chromophore that absorbs UV light, making UV detection a simple and effective choice. A photodiode array (PDA) detector can be used to determine the optimal wavelength, likely to be around 210 nm for general absorbance or near the compound's specific λ_{max} for higher sensitivity.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis

This protocol describes the setup and execution of the analytical run.

Instrumentation and Materials:

- HPLC system with binary pump, autosampler, column oven, and PDA/UV detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water.
- Standard: **2-hydroxy-N,N-dimethylbenzamide** reference standard.

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water and mix thoroughly.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile and mix.
 - Degas both mobile phases before use.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - Detection Wavelength: 210 nm
 - Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
10.0	10	90
12.0	10	90
12.1	90	10

| 15.0 | 90 | 10 |

- Standard Preparation:
 - Prepare a 1.0 mg/mL stock solution of **2-hydroxy-N,N-dimethylbenzamide** in methanol.
 - Perform serial dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
- System Suitability: Before running samples, inject a mid-range standard (e.g., 10 µg/mL) five times. The relative standard deviation (%RSD) for retention time and peak area should be ≤ 2%.^[5]
- Analysis: Construct a calibration curve by injecting the standards. Then, inject the prepared samples for analysis.

Protocol 2: Sample Preparation from Human Plasma via SPE

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and concentrating the analyte of interest.^[6]

Materials:

- Mixed-mode polymeric SPE cartridges/plates.
- Human plasma (blank).
- Reagents: Methanol, ultrapure water, formic acid, ammonia solution.

- Centrifuge, vacuum manifold.

Procedure:

- **Sample Pre-treatment:** Thaw plasma samples at room temperature. For every 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH. Centrifuge at 4000 rpm for 10 minutes.
- **SPE Cartridge Conditioning:** Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry.
- **Loading:** Load the supernatant from the pre-treated sample (from step 1) onto the conditioned SPE cartridge.
- **Washing:**
 - **Wash 1:** Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
 - **Wash 2:** Pass 1 mL of 20% methanol in water to remove less polar interferences.
- **Elution:** Elute the analyte by passing 1 mL of 5% ammonia in methanol through the cartridge into a clean collection tube. The basic elution solvent ensures the phenolic analyte is ionized and readily released from the sorbent.
- **Dry-down and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (90% A, 10% B). Vortex to ensure complete dissolution.
- **Analysis:** The sample is now ready for injection into the HPLC system as described in Protocol 1.

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The following protocol is based on the ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.^{[7][8][9][10]}

Validation Parameters and Acceptance Criteria

Parameter	Purpose	Acceptance Criteria
Specificity	To ensure the signal is from the analyte only, without interference from matrix components.	No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range	To demonstrate a proportional relationship between concentration and response.	Correlation coefficient (r^2) \geq 0.99 for a minimum of 5 non-zero standards.
Accuracy	To measure the closeness of the results to the true value.	Mean recovery should be within 85-115% of the nominal value (80-120% at LLOQ).
Precision	To assess the degree of scatter between a series of measurements.	%RSD should be \leq 15% (\leq 20% at LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision) runs.
Limit of Quantitation (LOQ)	The lowest concentration that can be quantified with acceptable accuracy and precision.	Signal-to-noise ratio \geq 10; must meet accuracy and precision criteria.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.	%RSD of results should remain within acceptable limits when parameters like flow rate (\pm 10%), column temp (\pm 5°C), or mobile phase composition (\pm 2%) are varied. [8]
Stability	To evaluate the stability of the analyte in the biological matrix under different conditions.	Analyte concentration should remain within \pm 15% of the baseline value after freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations and Diagrams

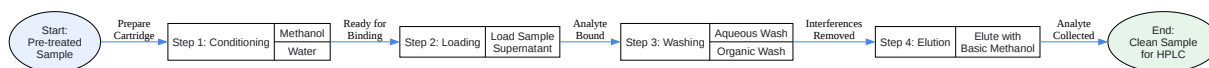
Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

Caption: High-level workflow from sample preparation to final report generation.

Detailed Solid-Phase Extraction (SPE) Protocol

This diagram details the key steps within the SPE procedure.



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Caption: Step-by-step visualization of the Solid-Phase Extraction protocol.

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